3-Bromo-4'-methoxymethylbiphenyl
Description
Properties
IUPAC Name |
1-bromo-3-[4-(methoxymethyl)phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-16-10-11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVCYCKWTFEWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266882 | |
| Record name | 1,1′-Biphenyl, 3-bromo-4′-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443340-23-5 | |
| Record name | 1,1′-Biphenyl, 3-bromo-4′-(methoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443340-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Biphenyl, 3-bromo-4′-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanism
The Suzuki-Miyaura coupling offers a robust method for constructing the biphenyl core. This approach involves coupling a brominated aryl boronic acid with a methoxymethyl-substituted aryl halide. For 3-bromo-4'-methoxymethylbiphenyl, the synthesis typically employs:
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3-Bromophenyl boronic acid as the boronic acid component.
-
4'-Methoxymethylphenyl iodide as the aryl halide partner.
The reaction proceeds under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent system such as dimethyl sulfoxide (DMSO) or dioxane/water, with a base (e.g., K₂CO₃) to facilitate transmetalation.
Optimization and Yield Data
Key parameters influencing yield include catalyst loading, solvent polarity, and temperature. A representative protocol from the Royal Society of Chemistry achieved 90% yield using Pd(PPh₃)₄ (2 mol%), CuI (2 mol%), and triethylamine in DMSO at room temperature.
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | +15% vs. PdCl₂ |
| Solvent | DMSO | Higher polarity improves solubility |
| Temperature | 25°C | Minimizes side reactions |
Limitations and Byproducts
Competitive protodeboronation and homocoupling may occur, particularly with electron-deficient boronic acids. Byproducts such as 4'-methoxymethylbiphenyl (debrominated product) are observed in ≤5% yields.
Photochemical Bromination and Functionalization
Bromination of 4'-Methylbiphenyl Derivatives
A patent by EP1032557B1 details the photochemical bromination of 4'-methylbiphenyl derivatives using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under UV light. For this compound, this method involves:
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Bromination : Introducing bromine at the 4'-methyl group to form 4'-bromomethyl-3-bromobiphenyl.
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Methoxylation : Substituting the bromomethyl group with methoxide (NaOMe) to yield the methoxymethyl moiety.
Reaction Conditions and Selectivity
-
DBDMH Concentration : 1.1 equivalents minimizes dibromination byproducts.
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Solvent System : Dichloromethane/water (2:1) enhances phase separation and reduces hydrolysis.
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Light Source : Medium-pressure Hg lamp (λ = 254 nm) ensures efficient radical initiation.
Under optimized conditions, the process achieves 85–90% selectivity for monobromination, with ≤7% dibrominated byproducts.
Palladium-Catalyzed Coupling with Subsequent Derivatization
Biphenyl Core Formation
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | High regioselectivity, mild conditions | Cost of boronic acids | 85–90% |
| Photochemical Route | Scalable, minimal metal residues | UV equipment required | 75–85% |
| Ullmann/Derivatization | Flexibility in substituent order | Multi-step, lower overall yield | 68–72% |
Purification and Characterization Techniques
Chromatographic Separation
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-methoxymethylbiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 3-amino-4’-methoxymethylbiphenyl, 3-thio-4’-methoxymethylbiphenyl, etc.
Oxidation: Formation of 3-bromo-4’-formylbiphenyl or 3-bromo-4’-carboxybiphenyl.
Reduction: Formation of 4’-methoxymethylbiphenyl.
Scientific Research Applications
3-Bromo-4’-methoxymethylbiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for compounds with therapeutic potential.
Industry: Used in the production of specialty chemicals and materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-methoxymethylbiphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and methoxymethyl group can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Biphenyl Derivatives
3-Bromo-4-iodo-1,1'-biphenyl (CAS: 900806-53-3)
- Structure : Biphenyl with bromine (3-position) and iodine (4-position).
- Molecular Formula : C₁₂H₈BrI.
- Key Differences : The iodine substituent increases molecular weight (348.00 g/mol) and polarizability compared to methoxymethyl. Iodine’s larger atomic radius enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound valuable in synthesizing complex organic molecules .
- Applications : Used in pharmaceuticals (e.g., kinase inhibitors) and materials science (e.g., liquid crystals) .
4-Bromo-2,3-dimethoxybenzoic Acid
Compounds with Similar Functional Groups but Different Backbones
3-Bromo-4-(2,6-dichlorophenyl)isoxazole ()
- Structure : Isoxazole ring with bromine (3-position) and dichlorophenyl substituent.
- Key Differences: The isoxazole ring enhances metabolic stability compared to biphenyl.
- Applications: Potential chemotherapeutic agent .
3-Bromo-4'-methoxybenzophenone (CAS: Not specified)
- Structure: Benzophenone backbone with bromine (3-position) and methoxy (4'-position).
- Key Differences: The ketone group enables photoinitiator properties, unlike the non-polar biphenyl structure. Molecular weight is 291.14 g/mol, higher due to the benzophenone framework .
- Applications : UV-curing resins and coatings .
3-Bromo-4-alkylamino-N-alkyl-1,8-naphthalimide ()
Comparative Data Table
| Compound Name | Backbone | Substituents | Molecular Weight (g/mol) | Key Applications | Notable Properties |
|---|---|---|---|---|---|
| 3-Bromo-4'-methoxymethylbiphenyl | Biphenyl | Br (3), -OCH₃ (4') | 263.13 | Organic synthesis | High thermal stability |
| 3-Bromo-4-iodo-1,1'-biphenyl | Biphenyl | Br (3), I (4) | 348.00 | Pharmaceuticals | Enhanced cross-coupling |
| 3-Bromo-4-(2,6-dichlorophenyl)isoxazole | Isoxazole | Br (3), Cl₂ (2,6) | 315.45 | Cancer therapy | GAPDH inhibition |
| 3-Bromo-4'-methoxybenzophenone | Benzophenone | Br (3), -OCH₃ (4') | 291.14 | UV-curing resins | Photoinitiator activity |
| 4-Bromo-2,3-dimethoxybenzoic Acid | Benzoic acid | Br (4), -OCH₃ (2,3) | 261.07 | Agrochemicals | Bromine migration reactivity |
Reactivity and Stability Considerations
- Demethylation Reactions : Bromine migration occurs in 4-bromo-2,3-dimethoxybenzoic acid under HBr-HOAc conditions, forming dihydroxybenzoic acid derivatives. This contrasts with this compound, where such rearrangements are unreported, likely due to the absence of ortho-carboxylic acid groups .
- Cross-Coupling : The iodine substituent in 3-bromo-4-iodo-1,1'-biphenyl facilitates Pd-catalyzed couplings, whereas methoxymethyl groups in biphenyls typically direct electrophilic substitutions .
Biological Activity
3-Bromo-4'-methoxymethylbiphenyl (CAS No. 1443340-23-5) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 3-position and a methoxymethyl group at the 4'-position of a biphenyl structure, which may influence its reactivity and biological interactions.
The molecular formula of this compound is . The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, making it versatile for synthetic applications in pharmaceuticals and agrochemicals.
Biological Activity Overview
Research into the biological activities of this compound has primarily focused on its antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The exact mechanism of action is still under investigation, but it is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's efficacy is often measured using the IC50 value, which indicates the concentration required to inhibit cell viability by 50%.
Case Study Data
The following table summarizes key findings from recent studies on the anticancer activity of this compound:
| Cell Line | IC50 Value (µM) | Viable Cells (%) at 10 µM (48h) | Viable Cells (%) at 20 µM (72h) |
|---|---|---|---|
| MCF-7 | 9.22 ± 0.17 | 46.77 | 21.64 |
| HeLa | 8.47 ± 0.18 | 45.22 | 15.05 |
These results indicate significant growth inhibition over time, suggesting that prolonged exposure enhances the compound's effectiveness against cancer cells .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve interaction with specific cellular targets such as enzymes or receptors. The presence of both bromine and methoxymethyl groups may enhance its binding affinity and reactivity within biological systems .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 3-Bromo-4-methoxybiphenyl | Moderate | Low |
| 3-Bromo-4-methylbiphenyl | Low | Moderate |
| This compound | High | High |
This comparison highlights that while other derivatives may possess some biological activities, this compound stands out for its enhanced efficacy .
Q & A
Q. What methodologies optimize regioselectivity in cross-coupling reactions involving this compound?
Q. How does the electronic effect of bromine influence substitution reactions?
- Methodological Answer :
- Hammett plots : Correlate substituent σ values with reaction rates to quantify bromine’s electron-withdrawing effect .
- Electrochemical analysis : Cyclic voltammetry to measure redox potentials and electron affinity .
Q. What solvent systems enhance reaction efficiency in large-scale synthesis?
Q. How can researchers address challenges in scaling up synthesis from lab to pilot scale?
- Methodological Answer :
- Process intensification : Implement continuous flow reactors to improve heat/mass transfer .
- Quality by Design (QbD) : Define critical process parameters (CPPs) for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
